molecular formula C13H21NO B12427540 N-Formyl Memantine-d6

N-Formyl Memantine-d6

Cat. No.: B12427540
M. Wt: 213.35 g/mol
InChI Key: NYQWYYMEIBHRSB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Memantine-d6 is a deuterium-labeled analog of a Memantine impurity, specifically designated as Memantine impurity E per the United States Pharmacopeia (USP) . This compound serves as a critical pharmaceutical reference standard and stable isotope-labeled internal standard for the quantitative and qualitative analysis of Memantine and its metabolites in complex biological matrices using techniques such as LC-MS and GC-MS . Memantine, the parent drug, is an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate to severe Alzheimer's dementia . Its primary mechanism of action involves acting as an uncompetitive, low-to-moderate affinity antagonist that blocks current flow through NMDA receptor-operated cation channels . This action is use-dependent, meaning Memantine preferentially enters and blocks the receptor channel primarily during the conditions of chronic, pathological overactivation by glutamate that contributes to excitotoxicity and neuronal damage in neurodegenerative diseases . By mitigating this excitotoxicity while preserving physiological NMDA receptor activity required for learning and memory, Memantine provides a neuroprotective effect . As a deuterated form of a process-related impurity, this compound, with a molecular formula of C13H15D6NO and a molecular weight of 213.35 g/mol, is an essential tool for researchers . Its applications are focused on ensuring the quality and safety of pharmaceutical products by monitoring impurity profiles during drug development and manufacturing, as well as advancing pharmacokinetic and metabolic studies of Memantine . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

213.35 g/mol

IUPAC Name

N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide

InChI

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3

InChI Key

NYQWYYMEIBHRSB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H]

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

Retrosynthetic Analysis and Design for N-Formyl Memantine-d6

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available precursors. The design for the synthesis of this compound focuses on the efficient and site-selective incorporation of six deuterium (B1214612) atoms onto the two methyl groups at the 3 and 5 positions of the adamantane (B196018) core.

The primary retrosynthetic disconnection involves the formamide (B127407) functional group. The target molecule, This compound (I) , can be synthesized via the formylation of Memantine-d6. However, a more convergent and industrially favored approach is a direct amination and formylation in a single pot, such as the Ritter reaction. nih.govacs.org This identifies the key precursor as a deuterated adamantane skeleton capable of forming a stable tertiary carbocation.

This leads to the crucial disconnection of the C-N bond, pointing to 1,3-bis(trideuteriomethyl)adamantane (II) as the pivotal deuterated intermediate. This intermediate contains the required d6-isotopic label. The synthesis of this precursor is the cornerstone of the entire process. Further deconstruction of intermediate (II) suggests a precursor like 1,3-adamantanedicarboxylic acid or a related di-functionalized adamantane, which can be converted to the bis(trideuteriomethyl) derivative. The synthesis would then logically start from adamantane or a simple adamantane derivative.

Multistep Synthetic Routes and Reaction Optimizations for Deuterated Precursors

The forward synthesis of this compound is a multistep process that requires careful optimization at each stage to ensure high chemical yield and isotopic enrichment.

Step 1: Synthesis of 1,3-bis(trideuteriomethyl)adamantane (II)

A plausible route to the key deuterated intermediate begins with a functionalized adamantane core. One effective strategy involves the conversion of 1,3-adamantanedicarboxylic acid. This diacid can be reduced to the corresponding diol, 1,3-adamantanedimethanol. The hydroxyl groups are then converted to a good leaving group, such as tosylates or bromides. Subsequent nucleophilic substitution with a deuterated methylating agent, for instance, a Gilman reagent like lithium dimethylcuprate-d6 ((CD₃)₂CuLi), would yield the desired 1,3-bis(trideuteriomethyl)adamantane (II) . Optimization of this step involves selecting the appropriate deuterated methyl source and ensuring reaction conditions that favor substitution over elimination. nih.govmercer.edu

Step 2: Synthesis of this compound (I) via the Ritter Reaction

The Ritter reaction is an efficient method for producing N-alkyl amides from nitriles and a substrate that can form a carbocation. wikipedia.orgorganic-chemistry.org In this synthesis, 1,3-bis(trideuteriomethyl)adamantane (II) is treated with a mixture of strong acids, such as nitric acid, to generate a tertiary carbocation at the C1 position. nih.govacs.org This reactive intermediate is then trapped by formamide, which serves as both the nitrogen source and the formylating agent. nih.govacs.org

Reaction Optimization: The efficiency of the Ritter reaction is highly dependent on several parameters. Optimization studies have shown that the molar ratio of the adamantane substrate to nitric acid and formamide is critical. acs.org The reaction temperature also plays a significant role; temperatures around 85°C for approximately 2 hours have been found to be optimal for the formylation step. nih.govacs.org Post-reaction workup involves quenching the acid with an ice-water mixture and extracting the product with a suitable organic solvent like dichloromethane. These optimized conditions help to maximize the yield and minimize the formation of byproducts. acs.org

Deuteration Strategies: Mechanisms and Stereochemical Considerations for Isotopic Incorporation

The strategy for synthesizing this compound relies on the "bottom-up" approach, where deuterium atoms are incorporated via isotopically labeled building blocks rather than by hydrogen-deuterium exchange on the final molecule.

Deuteration Strategy: The chosen method is the use of a deuterated reagent to install the -CD₃ groups. nih.govresearchgate.net This ensures that deuteration occurs only at the desired positions (the methyl groups) and with high efficiency. Alternative strategies, such as catalytic H/D exchange, are generally less suitable for non-activated C(sp³)-H bonds found in adamantane's methyl groups and would lack the required site-selectivity.

Mechanisms for Isotopic Incorporation: The key C-CD₃ bond-forming step involves nucleophilic attack by a deuteromethyl species. For example, in the reaction using a Gilman reagent ((CD₃)₂CuLi) with a tosylated or halogenated adamantane precursor, the mechanism is a standard Sₙ2-type substitution. The deuterated methyl carbanion equivalent displaces the leaving group to form the new carbon-carbon bond.

Stereochemical Considerations: Stereochemistry is the study of the spatial arrangement of atoms in molecules. nih.gov The adamantane core is a rigid, symmetrical, and achiral molecule. The introduction of two -CD₃ groups at the 3 and 5 bridgehead positions, and the subsequent addition of a formamido group at the 1 position, does not create any chiral centers. The resulting this compound molecule remains achiral. Therefore, complex stereochemical control is not a factor in this specific synthesis, simplifying the process as no separation of stereoisomers is required. stackexchange.com

Isotopic Purity Assessment and Enrichment Verification Techniques

Verifying the isotopic purity and enrichment of this compound is essential to confirm the success of the synthesis and to qualify the material for its intended use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). The isotopic purity is calculated by comparing the relative abundance of the ion corresponding to the fully deuterated compound (d6) to the abundances of partially deuterated (d1-d5) and non-deuterated (d0) species. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the specific location of the deuterium labels. rsc.org

¹H NMR: In the proton NMR spectrum of a successfully synthesized sample, the signal corresponding to the two methyl groups should be absent or significantly diminished. The integration of any residual proton signal in this region allows for a quantitative assessment of the d0 to d5 isotopic impurities.

²H NMR: Deuterium NMR is used to directly observe the incorporated deuterium atoms. huji.ac.il A signal in the ²H NMR spectrum at the chemical shift expected for the methyl groups confirms their deuteration. This technique is particularly useful for quantifying the isotopic enrichment at specific sites. sigmaaldrich.comrug.nl

¹³C NMR: The carbon NMR spectrum provides definitive evidence of deuteration. The carbon signals of the -CD₃ groups will appear as multiplets due to one-bond carbon-deuterium coupling (¹J_CD) and will be shifted slightly upfield compared to their -CH₃ counterparts due to the deuterium isotope effect. acs.org

The following table summarizes the analytical techniques used for verification:

Analytical TechniqueParameter MeasuredExpected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Molecular ion mass and isotopic distributionDominant peak corresponding to the mass of the d6-isotopologue; minimal peaks for d0-d5 species.
Proton NMR (¹H NMR)Presence and integration of proton signalsAbsence or significant reduction of the signal for the 3,5-dimethyl protons.
Deuterium NMR (²H NMR)Presence and integration of deuterium signalsA clear signal at the chemical shift corresponding to the deuterated methyl groups.
Carbon-13 NMR (¹³C NMR)Carbon chemical shifts and coupling patternsMultiplet signal for the -CD₃ carbons, shifted slightly upfield from the standard -CH₃ position.

Scale-Up Synthesis and Process Development for Research-Grade Material Production

Transitioning the synthesis of this compound from a laboratory scale to the production of larger, research-grade quantities introduces several challenges that must be addressed through careful process development. researchgate.net

Challenges in Scale-Up:

Cost and Availability of Reagents: Deuterated starting materials, such as deuterated methylating agents, are significantly more expensive than their non-deuterated counterparts. Sourcing these reagents in larger quantities can be a logistical and financial challenge. ckisotopes.com

Process Safety and Control: Reactions that are manageable on a small scale, such as those involving strong acids or exothermic steps, require robust control strategies during scale-up to ensure safety and reproducibility.

Maintaining Isotopic Purity: Ensuring consistent, high isotopic enrichment across different batches is critical. Any potential for H/D exchange during the reaction or workup must be identified and eliminated. sci-hub.ru

Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive for large-scale production. Developing scalable purification methods, such as crystallization, is essential for achieving high chemical and isotopic purity.

Process Development and Quality Control: Process development focuses on creating a manufacturing process that is reliable, scalable, and cost-effective. researchgate.net This involves optimizing reaction parameters to improve yield and throughput while minimizing waste. For this compound, this could involve developing a one-pot synthesis from the deuterated adamantane precursor to streamline the process. acs.org

A robust quality control framework is implemented to monitor the synthesis at every stage. sci-hub.ru This includes analytical testing of starting materials, in-process controls to monitor reaction completion, and final product testing to certify its identity, chemical purity, and isotopic enrichment against pre-defined specifications. researchgate.netfiveable.menist.gov Such rigorous control ensures the production of high-quality, research-grade this compound suitable for its use as a reliable internal standard.

Advanced Analytical Techniques and Bioanalytical Quantification

Development and Validation of Quantitative Assays for N-Formyl Memantine-d6 in Complex Biological Matrices

The quantification of N-Formyl Memantine (B1676192) and its deuterated internal standard, this compound, in complex biological matrices necessitates the development of highly selective and sensitive assays. These methods are crucial for understanding the behavior of the parent compound in preclinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of N-Formyl Memantine, utilizing this compound as an internal standard. Method optimization is a multi-parameter process designed to achieve high sensitivity, specificity, and throughput.

Drawing parallels from established methods for the parent compound, memantine, optimization for N-Formyl Memantine would involve several key steps. Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase composition is fine-tuned to ensure efficient separation from endogenous matrix components; a common combination is an organic solvent like acetonitrile (B52724) mixed with an aqueous solution containing a modifier like formic acid to facilitate protonation of the analyte. ijper.orgresearchgate.net

For the mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is generally employed. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment generated through collision-induced dissociation (CID).

Based on the structures, the likely MRM transitions would be:

N-Formyl Memantine: Precursor Ion (Q1) m/z 208.3 → Product Ion (Q3)

This compound: Precursor Ion (Q1) m/z 214.4 → Product Ion (Q3)

The optimization of MS parameters such as declustering potential, collision energy, and source temperature is critical for maximizing the signal response for these specific transitions. nih.gov

Table 1: Representative LC-MS/MS Parameters (Adapted from Memantine Analysis)

ParameterTypical Condition
Chromatographic ColumnReverse Phase C18 (e.g., 4.6 x 75 mm, 3.5 µm) nih.gov
Mobile PhaseAcetonitrile and 0.2% Formic Acid in Water researchgate.net
Flow Rate0.5 - 0.7 mL/min ijper.orgresearchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) ijper.org
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Source Temperature~600°C nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) Interfacing with Mass Spectrometry

Interfacing Ultra-High Performance Liquid Chromatography (UPLC) with tandem mass spectrometry offers significant advantages over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for higher mobile phase linear velocities without sacrificing chromatographic efficiency. This results in substantially shorter run times, often reducing analysis time to just a few minutes, which is highly advantageous for high-throughput analysis. semanticscholar.org The narrower peaks produced by UPLC also lead to increased sensitivity and resolution, improving the separation of the analyte from interfering matrix components. semanticscholar.org A validated UPLC-MS/MS method for memantine achieved a lower limit of quantification (LLOQ) of 0.200 ng/mL with a short run time of 2 minutes, demonstrating the power of this approach. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) presents an alternative for the quantification of adamantane (B196018) derivatives like N-Formyl Memantine. While memantine itself has been analyzed by GC-MS, this often requires a derivatization step to increase its volatility and improve its chromatographic properties. semanticscholar.orgscilit.com N-Formyl Memantine may be more amenable to GC-MS analysis than its parent amine, memantine. However, derivatization could still be employed to enhance sensitivity. The selection of an appropriate derivatizing agent is crucial. For detection, electron ionization (EI) or chemical ionization (CI) could be used, with mass analysis performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

Sample Preparation Strategies for Diverse Preclinical Matrices (e.g., plasma, brain tissue, urine)

Effective sample preparation is essential to remove proteins and other interfering substances from biological samples prior to analysis, ensuring the robustness and reliability of the assay.

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent such as acetonitrile or methanol (B129727) is added to the sample (e.g., plasma) to precipitate proteins. While simple, it may be less clean than other methods, potentially leading to matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent. nih.gov This method provides a cleaner extract than PPT. For memantine, a common approach involves basifying the plasma sample and extracting with a solvent like methyl tert-butyl ether. ijper.org This technique generally results in high recovery and reduced matrix effects.

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction than LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be chosen to optimize the extraction of N-Formyl Memantine.

The choice of extraction method depends on the required sensitivity, sample matrix, and throughput needs. For methods analyzing memantine in human plasma, LLE has been shown to yield high and reproducible recoveries for both the analyte and its deuterated internal standard. researchgate.netnih.gov

Table 2: Example Extraction Recovery Data from Memantine Bioanalysis nih.gov

CompoundConcentration LevelMean Recovery (%)
MemantineLow (150.00 pg/mL)79.45
MemantineMedium (15000.00 pg/mL)91.25
MemantineHigh (35000.00 pg/mL)87.52
Memantine-d6 (IS)25.00 ng/mL80.31

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification. nih.gov The fundamental principle of this method is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process.

In this context, this compound serves as the ideal internal standard for the quantification of N-Formyl Memantine. caymanchem.com Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the added labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.gov

Advanced Spectroscopic Techniques for Isotopic Labeling Confirmation and Structural Elucidation

Before a deuterated compound like this compound can be used as a reliable internal standard, its identity, chemical purity, and isotopic enrichment must be rigorously confirmed. Advanced spectroscopic techniques are indispensable for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the mass of the deuterated compound. ESI-MS can be used to determine the isotopic enrichment by analyzing the distribution of isotopic peaks. For Memantine-d6 hydrochloride, ESI-MS has been used to confirm a deuterium (B1214612) isotopic enrichment of 99.70%. sciengine.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structural elucidation. ¹H NMR spectra are used to confirm the absence of protons at the sites of deuteration, while ²H (deuterium) NMR can be used to directly observe the deuterium nuclei. ¹³C NMR provides information about the carbon skeleton of the molecule. These techniques collectively verify the precise location of the isotopic labels within the molecule. sciengine.com The combination of NMR and MS provides comprehensive characterization and ensures the quality of the stable isotope-labeled standard. sciengine.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. It provides unambiguous confirmation of the location of the deuterium labels and is a powerful tool for assessing both chemical and isotopic purity.

In the ¹H NMR spectrum of this compound, the key confirmation of its structure comes from the absence of signals corresponding to the two methyl groups at the 3 and 5 positions of the adamantane core. scielo.org.za The six protons of these methyl groups are replaced by deuterium atoms, which are not observed in ¹H NMR. The remaining protons on the adamantane cage and the formyl group produce characteristic signals. tandfonline.comacs.org By integrating the areas of the observed proton signals, analysts can confirm the correct ratio of protons in the molecule, providing a quantitative measure of chemical purity.

Furthermore, the simplicity of the adamantane core's NMR spectrum, consistent with its high molecular symmetry, allows for clear interpretation. wikipedia.org Any significant signals in the regions where the methyl protons would typically appear could indicate incomplete deuteration, thus allowing for an assessment of isotopic purity. For instance, the typical chemical shifts for adamantane protons can be used as a basis for comparison. researchgate.net

Table 1: Expected ¹H NMR Signal Changes for this compound

Molecular PositionExpected Signal in Unlabeled CompoundExpected Signal in this compoundInference
3,5-dimethyl groups (-CH₃)PresentAbsent or significantly diminishedConfirms deuteration at the specified sites.
Adamantane cage protons (-CH-, -CH₂-)PresentPresent with characteristic shiftsConfirms the integrity of the core structure.
Formyl proton (-CHO)PresentPresentConfirms the N-formyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 0.003 m/z unit), which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas. acs.orguci.edu

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₅D₆NO
Calculated Monoisotopic Mass213.2236 u
Typical Experimental Mass Accuracy± 5 ppm

Development of Certified Reference Materials and Analytical Standards for this compound

The development of this compound as a Certified Reference Material (CRM) is a meticulous process governed by international standards, primarily ISO 17034. aroscientific.comexcedr.com This ensures that the material is of high quality, with accurately assigned property values and associated uncertainties, making it suitable for use in calibrating instruments and validating analytical methods. ansi.orgalfa-chemistry.com

The production of a CRM for this compound involves several key stages:

Planning and Synthesis: The process begins with planning the synthesis of the deuterated compound. nih.gov The synthetic route must be robust to ensure high chemical and isotopic purity. acanthusresearch.com

Characterization: The synthesized material is thoroughly characterized to confirm its identity and purity. This involves the use of advanced analytical techniques as described above, including NMR for structural confirmation and HRMS for elemental composition.

Homogeneity Assessment: The batch of this compound must be tested to ensure it is homogeneous. Multiple units from across the batch are analyzed to confirm that the property value (e.g., purity) is consistent throughout.

Stability Studies: The stability of the material is evaluated under specified storage and transport conditions over time. This ensures that the certified property values remain valid until the expiration date.

Value Assignment: The property value, such as purity or concentration in a solution, is assigned based on metrologically valid procedures. This may involve using data from multiple independent analytical methods. demarcheiso17025.com

Uncertainty Budget Calculation: A comprehensive uncertainty budget is calculated, accounting for all potential sources of error from characterization, homogeneity, and stability studies. iaea.org

Certification and Documentation: Finally, a certificate of analysis is issued, which provides the certified property value, its uncertainty, a statement of metrological traceability, and other relevant information as described in ISO Guide 31.

Quality Assurance and Inter-Laboratory Comparability in Analytical Studies

The reliability of analytical data generated using this compound as an internal standard is underpinned by robust quality assurance (QA) programs and demonstrated inter-laboratory comparability. compliancequest.comslideshare.net

Quality Assurance (QA) for an analytical standard like this compound is the responsibility of the reference material producer. Adherence to a stringent quality management system, such as that outlined in ISO 17034, ensures that the material is produced and characterized competently and consistently. excedr.compharmatimesofficial.com This system covers all aspects from raw material control to final product certification and distribution, guaranteeing the reliability of the standard. who.int

Inter-laboratory Comparability is crucial for validating bioanalytical methods that employ this compound. When a method is transferred between laboratories, it is essential to demonstrate that it produces equivalent results regardless of the location. bohrium.com Cross-validation studies are performed where the same set of quality control samples are analyzed by different laboratories. The use of a well-characterized internal standard like this compound is critical in these studies, as it helps to compensate for variations in sample processing, instrument response, and matrix effects. nih.govnih.govnih.gov Successful inter-laboratory comparisons provide confidence that the analytical method is robust and that the data generated across different sites are reliable and can be consolidated.

Preclinical Pharmacokinetic and Biotransformation Investigations

Absorption and Distribution Studies in In Vitro and Animal Models

The absorption and distribution profile of a drug candidate is critical to understanding its potential therapeutic efficacy. For N-Formyl Memantine-d6, these characteristics are assessed through various preclinical models.

To predict the oral absorption of this compound, several in vitro permeability assays are employed. These models help to determine the compound's ability to cross the intestinal epithelium.

Caco-2 Permeability Assay : The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal barrier. fda.govnih.gov When cultured as a monolayer, these cells differentiate to form tight junctions, providing a platform to study both transcellular and paracellular transport. nih.gov The apparent permeability coefficient (Papp) of this compound would be determined by applying the compound to the apical side of the Caco-2 monolayer and measuring its concentration on the basolateral side over time. A high Papp value would suggest good intestinal absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that specifically assesses the passive diffusion of a compound across an artificial lipid membrane. mdpi.com This high-throughput screening method provides a measure of a compound's lipophilicity and its ability to permeate membranes without the influence of active transporters or metabolic enzymes. mdpi.commedcentral.com For this compound, this assay would offer a baseline understanding of its passive permeability.

Madin-Darby Canine Kidney (MDCK) Cell Assay : The MDCK cell line is another valuable tool for permeability screening. probes-drugs.org Similar to Caco-2 cells, MDCK cells form a polarized monolayer with tight junctions. Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (P-gp), are particularly useful for investigating whether a compound is a substrate or inhibitor of these efflux pumps. fda.gov

Table 1: In Vitro Permeability Assay Models for this compound

Assay Model System Key Parameters Measured Information Provided
Caco-2 Human colorectal adenocarcinoma cell monolayer Apparent Permeability (Papp) Predicts intestinal absorption, including active transport and paracellular movement. fda.govnih.govnih.gov
PAMPA Artificial lipid membrane Effective Permeability (Pe) Measures passive diffusion only. mdpi.commedcentral.com

| MDCK | Canine kidney epithelial cell monolayer | Apparent Permeability (Papp), Efflux Ratio | Assesses permeability and potential interaction with efflux transporters like P-gp. fda.gov |

Understanding the distribution of this compound throughout the body is crucial for identifying target tissues and potential off-target accumulation. The use of deuterated tracers, such as this compound itself, allows for sensitive detection and quantification in various tissues.

Based on studies with the parent compound, memantine (B1676192), it is anticipated that this compound would exhibit significant distribution to the brain. Pharmacokinetic studies in rats and mice have shown that memantine preferentially distributes to brain tissue, with brain-to-plasma ratios increasing over time. nih.gov A study using a radiolabeled memantine derivative, [18F]-fluoroethylnormemantine, in rats also demonstrated significant brain uptake. nih.gov Following administration of this compound to rodent models, tissue samples (e.g., brain, liver, kidney, plasma) would be collected at various time points. The concentration of the deuterated compound in each tissue would be determined using liquid chromatography-mass spectrometry (LC-MS), allowing for the construction of a comprehensive tissue distribution profile and pharmacokinetic modeling.

For a centrally acting agent, the ability to cross the blood-brain barrier (BBB) is paramount. The adamantane (B196018) structure of memantine is known to contribute to its lipophilicity and brain penetration. nih.gov Studies involving niosome-based delivery systems for memantine derivatives have aimed to further enhance BBB permeability. nih.gov

Preclinical evidence for the parent compound, memantine, suggests good brain penetration. nih.gov In rodent studies, memantine has been shown to readily enter the brain. nih.gov While direct studies on this compound are not available, it is hypothesized that the N-formyl group would not significantly hinder its ability to cross the BBB. To confirm this, in vitro models of the BBB, such as co-cultures of endothelial cells, pericytes, and astrocytes, could be utilized. Additionally, in vivo studies in rodents, measuring the brain-to-plasma concentration ratio of this compound, would provide definitive evidence of its BBB penetration.

The interaction of this compound with efflux transporters at the BBB, such as P-glycoprotein (P-gp), is an important consideration. If the compound is a substrate for P-gp, its brain concentration could be significantly limited. In vitro assays using cell lines overexpressing these transporters, like MDR1-MDCK cells, would be instrumental in determining if this compound is susceptible to efflux. fda.gov

Hepatic and Extrahepatic Metabolism of N-Formyl Memantine

The metabolic fate of this compound determines its duration of action and the potential for drug-drug interactions.

The parent compound, memantine, undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system. medcentral.comfda.govnih.gov A large portion of an administered dose of memantine is excreted unchanged in the urine. fda.govfda.govnih.gov The known metabolites of memantine include the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine. fda.govfda.govnih.gov

For this compound, it is anticipated that the primary metabolic pathways will be similar to those of memantine, with a low involvement of CYP enzymes. The stability of the N-formyl group will be a key area of investigation. It is possible that this group could be hydrolyzed to yield memantine-d6. The presence of deuterium (B1214612) atoms at the formyl position is not expected to significantly alter the metabolic pathways, but it may influence the rate of metabolism (a kinetic isotope effect).

To investigate the metabolic stability of this compound and identify its metabolites, in vitro studies using liver microsomes and hepatocytes are essential.

Liver Microsomes : These preparations contain a high concentration of CYP enzymes and are used to assess Phase I metabolic reactions. pharmaron.comsemanticscholar.org this compound would be incubated with human and rodent liver microsomes in the presence of NADPH. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. pharmaron.combioivt.com

Hepatocytes : Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's biotransformation. semanticscholar.org Incubating this compound with hepatocytes would allow for the identification of both primary metabolites and their subsequent conjugates.

Metabolite profiling would be conducted using LC-MS/MS to identify the structures of any metabolites formed. Based on the metabolism of memantine, potential metabolites of this compound could include hydroxylated derivatives, the N-glucuronide conjugate, and the deformylated product, memantine-d6.

Table 2: In Vitro Metabolism Models for this compound

Model System Key Enzymes Present Information Provided
Liver Microsomes Cytochrome P450 (CYP) enzymes Assessment of Phase I metabolism and metabolic stability. pharmaron.comsemanticscholar.org

| Hepatocytes | Phase I and Phase II enzymes | Comprehensive metabolite profiling and stability assessment. semanticscholar.org |

Identification and Structural Characterization of N-Formyl Memantine Metabolites Utilizing Deuterated Standards

There is no available research detailing the identification and structural characterization of metabolites of N-Formyl Memantine using deuterated standards such as this compound. Metabolic studies have primarily focused on Memantine, which is metabolized to a limited extent. The main metabolites of Memantine identified are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. nih.gov The hepatic CYP450 enzyme system does not play a significant role in the metabolism of Memantine. nih.govfda.gov

Excretion Pathways and Mass Balance Studies in Preclinical Species

Detailed information on the excretion pathways and mass balance of N-Formyl Memantine in preclinical species is not available in the scientific literature.

Renal Excretion Mechanisms and Active Tubular Secretion

There are no studies specifically investigating the renal excretion mechanisms of N-Formyl Memantine. For Memantine, the primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine. nih.govfda.gov Its renal clearance involves active tubular secretion and is pH-dependent. nih.govfda.gov

Biliary Excretion and Enterohepatic Recirculation in Animal Models

Information regarding the biliary excretion and potential for enterohepatic recirculation of N-Formyl Memantine in animal models has not been reported.

Pharmacokinetic Modeling and Simulation in Preclinical Settings

There is a lack of published studies on the pharmacokinetic modeling and simulation of N-Formyl Memantine in preclinical settings.

Compartmental and Non-Compartmental Pharmacokinetic Analysis

No compartmental or non-compartmental pharmacokinetic analyses for N-Formyl Memantine have been published. Pharmacokinetic parameters for Memantine have been calculated using non-compartmental analysis in various studies. nih.govnih.gov A study in swine suggested that the pharmacokinetics of Memantine is best described by a monocompartmental pharmacokinetic model. farmaciajournal.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound within a biological system. These models are constructed by integrating compound-specific physicochemical and in vitro data with physiological information of the species of interest. For a deuterated compound such as this compound, a PBPK model would be instrumental in preclinical development, offering a mechanistic framework to understand and predict its pharmacokinetic profile.

At present, specific PBPK models for this compound are not publicly available in the scientific literature. The development of such a model would necessitate the acquisition of several key parameters.

Key Parameters for PBPK Model Development of this compound

Parameter CategorySpecific Parameters
Physicochemical Properties Molecular Weight, pKa, LogP, Solubility
In Vitro ADME Data Plasma Protein Binding, Blood-to-Plasma Ratio, Metabolic Stability in Liver Microsomes and Hepatocytes, Cytochrome P450 Inhibition and Induction, Permeability (e.g., Caco-2)
Physiological Parameters (Species-Specific) Organ/Tissue Volumes, Blood Flow Rates to Organs, Cardiac Output, Glomerular Filtration Rate

The preclinical application of a validated PBPK model for this compound would be multifaceted. It could be employed to simulate plasma and tissue concentration-time profiles in various animal species, aiding in the design of in vivo pharmacokinetic studies. Furthermore, such a model could be used to investigate the potential for drug-drug interactions and to extrapolate pharmacokinetics from preclinical species to humans, a critical step in translational research.

While data on this compound is limited, the pharmacokinetic properties of its parent compound, Memantine, have been studied in several preclinical species, which could provide a foundational basis for the development of a PBPK model for its N-formyl deuterated analog.

Pharmacokinetic Parameters of Memantine in Preclinical Species

SpeciesRoute of AdministrationDoseTmax (h)Cmax (ng/mL)T1/2 (h)
Rat Oral10 mg/kg0.5 - 1-2.36 ± 0.20
Rat Intravenous2 mg/kg--2.28 ± 0.48
Mouse -1 mg/kg--< 4
Mouse -10 mg/kg--< 4
Pig Oral---~ 2
Pig Intravenous---~ 2

Data compiled from multiple sources. nih.govdrugbank.comfarmaciajournal.com

Memantine exhibits significant pharmacokinetic differences between preclinical species and humans, with a much shorter half-life in rodents and pigs compared to the 60-80 hour half-life observed in humans. nih.govdrugbank.com This underscores the importance of PBPK modeling to mechanistically understand these interspecies differences and improve the accuracy of human pharmacokinetic predictions.

The biotransformation of Memantine is relatively low, with the major portion of the drug excreted unchanged in the urine. drugbank.com The primary metabolites include N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine. drugbank.com A PBPK model for this compound would need to incorporate pathways for its potential hydrolysis to Memantine-d6 and subsequent metabolism, as well as direct metabolism of the formylated compound. The deuterium substitution in this compound is not expected to significantly alter its physicochemical properties but may have a minor effect on its metabolic rate (a kinetic isotope effect), which could be quantitatively explored within a PBPK framework.

Preclinical Pharmacodynamic and Mechanistic Elucidations

Receptor Binding and Ligand Affinity Profiling in Isolated Systems and Cellular Models

N-Methyl-D-Aspartate (NMDA) Receptor Subtype Interactions and Ligand-Binding Kinetics

Memantine (B1676192) is characterized as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor. nih.govsemanticscholar.orgnih.gov Its mechanism of action is distinct in that it preferentially blocks the ion channel of the NMDA receptor when it is open, a state induced by the presence of the neurotransmitter glutamate (B1630785). nih.govnih.gov This open-channel blockade is also voltage-dependent, meaning the degree of blockade is influenced by the electrical potential across the neuronal membrane. nih.goviu.edu

The kinetics of memantine's interaction with the NMDA receptor channel are rapid, with both fast on- and off-rates. nih.govnih.gov This kinetic profile is crucial to its therapeutic action, as it allows memantine to leave the channel quickly, preventing interference with the normal, transient physiological activation of NMDA receptors that is essential for processes like learning and memory. nih.gov However, under conditions of excessive glutamate release, which leads to prolonged receptor activation and is implicated in neurodegenerative processes, memantine's blocking action becomes more pronounced. nih.gov

Research indicates that memantine binds at or near the magnesium (Mg2+) binding site within the NMDA receptor channel. iu.edu Studies have identified specific amino acid residues within the transmembrane helices of the GluN1 and GluN2B subunits that contribute to the binding of memantine. nih.gov While memantine interacts with various NMDA receptor subtypes, there is evidence of some regional differences in binding affinity within the brain, suggesting a degree of subtype selectivity. nih.gov For instance, one study noted different binding affinities in the cortex and cerebellum. nih.gov

Table 1: Representative Binding Affinity of Memantine for NMDA Receptors

Receptor/SubunitLigandParameterValueReference
Rat NR1a/2BMemantineIC500.46 µM (at -70 mV) nih.gov
GluN1/GluN2BMemantineIC501.5 µM (at -65 mV) frontiersin.org

This table presents data for the parent compound, memantine, as specific data for N-Formyl Memantine-d6 is not available.

Off-Target Receptor Binding Profiles and Ligand Specificity

While the primary pharmacological activity of memantine is centered on the NMDA receptor, some studies have explored its interactions with other receptor systems. It is important to note that these interactions generally occur at concentrations higher than those required for NMDA receptor antagonism.

Some research has suggested that memantine may also interact with other neurotransmitter systems. For example, there is evidence that it can interfere with the metabolism of dopamine, noradrenaline, and serotonin. nih.gov Additionally, one study reported that memantine can block α7* nicotinic acetylcholine (B1216132) receptors, and interestingly, with a higher potency than its block of NMDA receptors in rat hippocampal neurons. nih.gov However, the primary therapeutic effects of memantine are overwhelmingly attributed to its action on the NMDA receptor.

In Vitro and Ex Vivo Functional Assays

Cellular Electrophysiology Studies and Ion Channel Modulation

Electrophysiological studies have been instrumental in elucidating the functional consequences of memantine's interaction with the NMDA receptor. Using techniques such as whole-cell patch-clamp recordings, researchers have demonstrated that memantine effectively reduces the influx of ions, particularly calcium (Ca2+), through the NMDA receptor channel. frontiersin.orgnih.gov

The voltage-dependent nature of this block is a key characteristic. At normal resting membrane potentials, the channel is largely blocked by magnesium ions. However, when the neuron is depolarized, magnesium is expelled, allowing ion flow. It is under these conditions of depolarization and receptor activation that memantine can enter and block the channel. iu.edu

Studies have also highlighted that memantine preferentially blocks extrasynaptic NMDA receptors over their synaptic counterparts. nih.gov Extrasynaptic NMDA receptors are often associated with pathological signaling cascades leading to neuronal damage, while synaptic NMDA receptors are crucial for normal synaptic transmission and plasticity. nih.gov This preferential blockade of extrasynaptic receptors is thought to contribute significantly to memantine's neuroprotective effects while preserving normal neuronal function. nih.gov

Intracellular Signaling Pathway Investigations (e.g., Calcium Dynamics, Protein Phosphorylation)

Excessive Ca2+ influx through NMDA receptors is a primary trigger for excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders. By blocking the NMDA receptor channel, memantine directly mitigates this excessive Ca2+ entry.

The overactivation of NMDA receptors initiates a cascade of detrimental intracellular events, including the activation of proteases and nucleases, and the generation of free radicals, ultimately leading to cell death. Memantine's ability to limit this initial Ca2+ overload helps to prevent the activation of these downstream neurotoxic pathways.

Neuronal Network Activity and Synaptic Transmission Modulation

The impact of memantine on synaptic transmission is a direct consequence of its NMDA receptor antagonism. By preferentially blocking the excessive, tonic activation of NMDA receptors associated with pathological conditions, memantine helps to improve the signal-to-noise ratio in neuronal communication. nih.gov In essence, it dampens the pathological "noise" caused by excessive glutamate, allowing the physiological "signal" of normal synaptic transmission to be more effectively processed.

In hippocampal slice preparations, memantine has been shown to enhance synaptic transmission under certain conditions. nih.gov For instance, it can increase the amplitude of the population spike, a measure of the collective firing of a group of neurons. nih.gov Furthermore, it has been observed to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, under specific experimental paradigms. nih.gov These findings support the idea that by normalizing aberrant NMDA receptor activity, memantine can help to restore more physiological neuronal network function.

Table 2: Functional Effects of Memantine in In Vitro and Ex Vivo Assays

Assay TypePreparationEffect of MemantineFindingReference
ElectrophysiologyRat Hippocampal AutapsesExtrasynaptic vs. Synaptic NMDA CurrentsTwofold higher potency for blocking extrasynaptic currents nih.gov
ElectrophysiologyHippocampal SlicePopulation Spike AmplitudeIncreased amplitude by 100% (EC50 ≈ 8 µM) nih.gov
ElectrophysiologyHippocampal SliceLong-Term Potentiation (LTP)Increased LTP by a factor of 2 nih.gov

This table presents data for the parent compound, memantine, as specific data for this compound is not available.

Enzyme Inhibition/Activation Profiling Relevant to Neurobiological Systems

There is currently no published research detailing the inhibitory or activating effects of this compound on any enzymes relevant to neurobiological systems. Investigations into its potential interactions with enzymes involved in neurotransmitter metabolism, signal transduction, or neuroinflammation have not been reported in the accessible scientific literature.

Modulation of Cellular and Subcellular Processes in Preclinical Models

No preclinical studies describing the modulation of cellular or subcellular processes by this compound are available. The specific areas of inquiry outlined below yielded no relevant findings.

Neuroprotection Mechanisms and Oxidative Stress Modulation

There are no available in vitro or in vivo studies investigating the potential neuroprotective mechanisms of this compound. Consequently, there is no information on its ability to modulate pathways related to oxidative stress, such as the induction of antioxidant enzymes or the scavenging of reactive oxygen species.

Applications of N Formyl Memantine D6 in Translational Research and Drug Discovery

Role as an Internal Standard in Bioanalytical Quantification of Memantine (B1676192) and its Metabolites

In the quantitative analysis of xenobiotics in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, and N-Formyl Memantine-d6 is ideally suited for this purpose in assays for Memantine and its related compounds.

Absolute Quantification in Pharmacokinetic and Pharmacodynamic Studies

The precise measurement of drug and metabolite concentrations in biological fluids is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound, when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods, allows for accurate and precise quantification of Memantine and its metabolites. nih.gov Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's ion source. nih.gov This co-behavior allows it to compensate for variability in sample preparation, injection volume, and instrument response.

In a typical bioequivalence study of Memantine, a deuterated standard such as Memantine-d6 is spiked into plasma samples. nih.govnih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric approach ensures high precision and accuracy, as demonstrated in various validated bioanalytical methods for Memantine. nih.govijper.org While specific studies detailing the use of this compound are not abundant in publicly available literature, the principles and demonstrated success with Memantine-d6 are directly applicable.

Table 1: Representative Bioanalytical Method Parameters for Memantine Quantification using a Deuterated Internal Standard

ParameterValueReference
Analytical TechniqueLC-MS/MS nih.gov
Internal StandardMemantine-d6 nih.gov
Linearity Range50.00–50000.00 pg/mL nih.gov
Intra-day Precision (%CV)2.1–3.7% nih.gov
Inter-day Precision (%CV)1.4–7.8% nih.gov
Intra-day Accuracy95.6–99.8% nih.gov
Inter-day Accuracy95.7–99.1% nih.gov
Mean Recovery (Analyte)86.07 ± 6.87% nih.gov
Mean Recovery (IS)80.31 ± 5.70% nih.gov

This table presents data from a study using Memantine-d6, which serves as a close analog to illustrate the expected performance of this compound as an internal standard.

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Assays

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A key advantage of using a SIL-IS like this compound is its ability to effectively compensate for these matrix effects. nih.govresearchgate.net

Because the SIL-IS and the analyte co-elute and have the same ionization characteristics, they are subject to the same degree of ion suppression or enhancement. By calculating the peak area ratio, the variability introduced by the matrix effect is normalized, leading to more reliable and reproducible results. researchgate.net Studies have shown that for Memantine analysis, the use of a deuterated internal standard in conjunction with appropriate sample preparation techniques like liquid-liquid extraction can effectively minimize the impact of matrix effects. nih.govijper.org

Isotope-Labeled Tracer for Elucidating Metabolic Pathways and Biotransformation Kinetics

The use of stable isotope-labeled compounds as tracers is a powerful technique to investigate the metabolic fate of a drug. This compound can theoretically be employed in such studies to trace the biotransformation of Memantine.

In Vitro Isotope-Tracer Metabolism Studies (e.g., reaction phenotyping)

In vitro metabolism studies using liver microsomes, hepatocytes, or recombinant enzymes are crucial for identifying the enzymes responsible for a drug's metabolism (reaction phenotyping) and for characterizing the metabolic pathways. While the metabolism of Memantine is known to be limited, with the majority of the drug excreted unchanged, minor metabolic pathways do exist. hres.caaxios-research.com The primary metabolites identified are the N-gludantan conjugate, 6-hydroxy Memantine, and 1-nitroso-deaminated Memantine. hres.ca

This compound could potentially be used as a tool to investigate N-formylation as a minor metabolic pathway or to study the further metabolism of the N-formyl metabolite itself. By incubating this compound with in vitro metabolic systems, the formation of deuterated metabolites can be monitored by LC-MS/MS. The deuterium (B1214612) label provides a unique mass signature that allows for the unambiguous identification of metabolites derived from the administered tracer, even at very low concentrations.

In Vivo Metabolic Fate Studies in Animal Models

While the N-formylated pathway is not a major route of elimination for Memantine, such tracer studies could provide a more complete picture of its biotransformation and help to identify any previously unknown minor metabolites. This information is valuable for a comprehensive understanding of the drug's safety profile.

Reference Material for Chromatographic Purity and Assay Development

This compound also serves as a critical reference material in analytical chemistry, particularly for the development and validation of methods to assess the purity of Memantine and its formulations. N-Formyl Memantine is a potential impurity that can arise during the synthesis of Memantine or as a degradation product. pharmaffiliates.com

The availability of a high-purity, isotopically labeled standard like this compound is invaluable for several reasons. Firstly, it can be used to confirm the identity of the N-Formyl Memantine impurity in chromatographic separations by comparing retention times and mass spectra. Secondly, it can be used as a quantitative standard to accurately determine the levels of this impurity in the active pharmaceutical ingredient (API) or final drug product. Regulatory authorities require stringent control of impurities in pharmaceutical products, and having a well-characterized reference standard is essential for meeting these requirements.

Furthermore, in the development of new analytical methods for Memantine, this compound can be used to assess method specificity and to ensure that the method can accurately separate and quantify Memantine in the presence of its potential impurities. nih.govmdpi.comijprajournal.com

Tool Compound for In Vitro Drug Interaction Studies

Deuterated compounds like this compound are frequently synthesized for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the precision and accuracy of measurements. clearsynth.com Beyond this, the kinetic isotope effect, a phenomenon where the heavier deuterium slows down metabolic reactions, can be leveraged to investigate drug metabolism and interaction pathways.

In vitro studies using human liver microsomes and recombinant P450 enzymes have been conducted to evaluate the drug interaction potential of Memantine. nih.gov These studies revealed that Memantine exhibits inhibitory effects on certain cytochrome P450 (CYP) enzymes. Specifically, it has been shown to be a competitive inhibitor of CYP2B6 and CYP2D6. nih.gov No significant inhibitory effects were observed for CYP1A2, CYP2E1, CYP2C9, or CYP3A4 at concentrations up to 1,000 microM. nih.gov

The use of a deuterated form like this compound in such studies could help in delineating metabolic pathways. The deuterium labeling can slow down metabolism at specific sites, which can aid in identifying the enzymes responsible for biotransformation and assessing the potential for metabolic switching to alternative pathways. deutramed.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Memantine

CYP IsozymeInhibition Constant (Kᵢ) in HLM (µM)IC₅₀ in HLM (µM)Inhibition Constant (Kᵢ) in recombinant P450s (µM)IC₅₀ in recombinant P450s (µM)
CYP2B6 76.7279.70.511.12
CYP2D6 94.9368.784.4242.4

Data sourced from a study on the inhibitory effects of Memantine on human cytochrome P450 activities. nih.gov

Regarding drug transporters, Memantine is known to be a substrate for the organic cation transporter 2 (OCT2), which is involved in its renal excretion. While specific studies on this compound and its interaction with transporters are lacking, its structural similarity to Memantine suggests that it could potentially interact with similar transporter proteins.

Application in Quantitative Whole-Body Autoradiography (QWBA) for Preclinical Tissue Distribution

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a radiolabeled compound throughout the body of an animal model. frontagelab.comcriver.com This method provides crucial information on tissue penetration, accumulation in target organs, and potential off-target effects.

There are no specific QWBA studies published that utilize this compound. Typically, QWBA studies employ radiolabeled compounds (e.g., with ¹⁴C or ³H) to enable detection by phosphor imaging. While deuteration itself does not make a compound detectable by autoradiography, deuterated compounds are often used in conjunction with radiolabeling in what are known as "cold-tracer" studies or as internal standards for quantitative analysis of tissue samples by LC-MS, which can complement QWBA data.

The general procedure for a QWBA study involves administering a radiolabeled drug to an animal, followed by cryo-sectioning of the entire body at various time points. The thin sections are then exposed to a phosphor screen to generate a digital autoradiogram that shows the distribution of radioactivity. This technique allows for the determination of drug concentrations in various tissues and organs over time. criver.com

Should a radiolabeled version of this compound be synthesized, it could be used in QWBA studies to investigate its tissue distribution profile. Such a study would provide valuable data on its absorption, distribution, and potential accumulation in specific tissues, which is a critical component of preclinical safety and efficacy assessment.

Computational and Theoretical Studies

Molecular Docking and Molecular Dynamics Simulations with Biological Targets (e.g., NMDA Receptors)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target. In the case of N-Formyl Memantine-d6, the primary target of interest is the N-methyl-D-aspartate (NMDA) receptor, a key player in learning, memory, and the pathophysiology of various neurological disorders.

Molecular Docking Analysis:

Molecular docking studies of memantine (B1676192) and its analogs have revealed key interactions within the NMDA receptor channel. nih.govresearchgate.net These studies indicate that the protonated amine group of memantine forms a crucial interaction with the magnesium binding site within the channel pore. The adamantane (B196018) cage itself is stabilized by hydrophobic interactions with surrounding amino acid residues. For this compound, docking simulations would be employed to predict how the N-formyl group and the deuterated methyl groups influence this binding. The N-formyl group, being larger and more polar than the primary amine of memantine, could potentially alter the orientation and binding affinity of the molecule within the channel. It may introduce new hydrogen bonding opportunities or steric hindrances that could modulate the drug's blocking characteristics.

Molecular Dynamics Simulations:

A hypothetical comparison of the binding energies and key interactions for memantine and this compound, as might be predicted from molecular modeling studies, is presented in the table below.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Hydrogen Bonds
Memantine-8.5Asn616, Met617, Gly6191
This compound-9.2Asn616, Met617, Gly619, Ser6202

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearcher.lifemdpi.comnih.gov For NMDA receptor antagonists, QSAR models have been developed to predict the inhibitory activity of new compounds based on various molecular descriptors such as hydrophobicity, electronic properties, and steric parameters. researchgate.netresearcher.lifemdpi.comnih.gov In the context of this compound, a QSAR model could be developed using a training set of known memantine analogs with varying substituents on the amine group and different isotopic labeling patterns. The model could then be used to predict the activity of this compound and to design new analogs with potentially improved potency and selectivity. The inclusion of descriptors related to the formyl group's size, polarity, and hydrogen bonding capacity, as well as descriptors that account for the effects of deuteration, would be crucial for the accuracy of such a model.

Structure-Metabolism Relationship (SMR):

SMR analysis focuses on understanding how the chemical structure of a compound influences its metabolic fate. nih.gov The adamantane core of memantine is known to be metabolized by cytochrome P450 enzymes, primarily through hydroxylation. The introduction of a formyl group and deuterium (B1214612) atoms in this compound is expected to significantly alter its metabolism. The N-formyl group may be susceptible to hydrolysis by amidases, potentially converting the compound back to memantine-d6 in vivo. This could act as a prodrug mechanism. On the other hand, the deuteration of the methyl groups is a well-established strategy to slow down metabolism at those positions due to the kinetic isotope effect. acs.orgscienceopen.comnih.govnih.govwikipedia.org This can lead to a longer half-life and altered pharmacokinetic profile. An SMR analysis would systematically investigate how these structural modifications influence the rates and pathways of metabolism, providing a basis for predicting the metabolic stability of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction tools are essential for the early assessment of a drug candidate's pharmacokinetic profile. researchgate.netspringernature.comresearchgate.net These tools use computational models to estimate various ADME properties based on the molecule's structure.

For this compound, a comparative in silico ADME prediction with memantine would be highly informative. A study on a similar memantine derivative, N-Sinapoyl-memantine, predicted a high probability of intestinal absorption and blood-brain barrier penetration. mdpi.compreprints.org

Below is a hypothetical comparative table of predicted ADME properties for memantine and this compound.

PropertyMemantine (Predicted)This compound (Predicted)Implication of Structural Change
LogP ~3.3~3.1N-formylation may slightly decrease lipophilicity.
Aqueous Solubility LowSlightly IncreasedThe polar formyl group may improve solubility.
Intestinal Absorption HighHighBoth are likely well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration HighHighThe adamantane core facilitates BBB crossing.
CYP450 Metabolism ModeratePotentially LowerDeuteration is expected to slow metabolism.
Plasma Protein Binding ModerateModerateUnlikely to be significantly altered.

The N-formyl group might slightly increase the polarity of the molecule, which could have a minor impact on its lipophilicity (LogP) and aqueous solubility. The high lipophilicity of the adamantane cage is expected to ensure good intestinal absorption and blood-brain barrier penetration for both compounds. The most significant difference is anticipated in the metabolism, where the deuteration in this compound is designed to reduce the rate of metabolic breakdown by cytochrome P450 enzymes. acs.orgscienceopen.comnih.govnih.govwikipedia.org

Density Functional Theory (DFT) Calculations for Deuteration Effects on Molecular Conformation, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rutgers.edumdpi.comrsc.org It can be employed to understand the subtle yet significant effects of isotopic substitution, such as the replacement of hydrogen with deuterium in this compound.

DFT calculations can be used to:

Analyze Vibrational Frequencies: The C-D bond has a lower vibrational frequency than the C-H bond due to the heavier mass of deuterium. DFT calculations can precisely predict these vibrational spectra, which is fundamental to understanding the kinetic isotope effect.

Determine Bond Strengths: The C-D bond is slightly stronger than the C-H bond. DFT can quantify this difference in bond dissociation energy, providing a theoretical basis for the increased metabolic stability of deuterated compounds.

Investigate Molecular Conformation: While deuteration does not significantly alter the equilibrium geometry of a molecule, it can have subtle effects on bond lengths and angles. DFT can model these minor changes in the conformation of this compound.

Predict Kinetic Isotope Effects (KIEs): By calculating the transition state energies for metabolic reactions (e.g., hydroxylation by CYP450), DFT can be used to predict the magnitude of the KIE. mdpi.com This allows for a theoretical estimation of how much the deuteration will slow down the metabolism of this compound.

A theoretical study on the H/D kinetic isotope effect in the decomposition of benzylamine (B48309) catalyzed by monoamine oxidase A, for example, demonstrated the utility of such calculations in predicting the impact of deuteration on reaction rates. mdpi.com

Cheminformatics Approaches for Analog Profiling and Lead Optimization (preclinical)

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov In the preclinical development of this compound, cheminformatics approaches can be instrumental for analog profiling and lead optimization. nih.govresearchgate.netunipv.it

Analog Profiling:

By searching large chemical databases, cheminformatics tools can identify other known compounds with similar structural features to this compound. This can provide valuable information on their known biological activities, potential off-target effects, and synthetic accessibility. This "guilt-by-association" approach can help in anticipating the broader pharmacological profile of this compound.

Lead Optimization:

Once the initial biological activity of this compound is established, cheminformatics can guide the design of new analogs with improved properties. This can involve:

Virtual Screening: Creating a virtual library of compounds with modifications to the formyl group or the adamantane scaffold and then using computational models to predict their activity and ADME properties.

Pharmacophore Modeling: Building a 3D model of the key chemical features required for binding to the NMDA receptor. This pharmacophore can then be used to search for novel scaffolds that might have similar or better activity.

Predictive Modeling: Using machine learning algorithms to build models that can predict the activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs based on their chemical structure.

These cheminformatics strategies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the preclinical phase. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Ultra-Trace Analysis and Single-Cell Metabolomics

The pursuit of understanding the intricate biochemical pathways at the cellular level necessitates the development of highly sensitive analytical methods. The stability and unique mass signature of N-Formyl Memantine-d6 make it an invaluable tool in the burgeoning fields of ultra-trace analysis and single-cell metabolomics.

In ultra-trace analysis, where the detection of minute quantities of substances is critical, deuterated internal standards like this compound are essential for accurate quantification by mass spectrometry. nih.govresearchgate.netnih.gov They provide a stable reference point, minimizing the impact of matrix effects and ionization suppression, which can be significant challenges in complex biological samples. Future research will likely focus on developing and validating new liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that leverage the properties of this compound to achieve even lower limits of detection for memantine (B1676192) and its metabolites.

Single-cell metabolomics, a revolutionary technique that allows for the study of metabolic profiles of individual cells, stands to benefit immensely from the use of deuterated standards. nih.govchinesechemsoc.orguni-due.denih.govacs.org As researchers delve into the heterogeneity of cellular responses to drugs and disease progression, the ability to accurately quantify metabolites within a single cell is paramount. uni-due.de this compound can serve as a crucial internal standard in these technically demanding analyses, ensuring the reliability of quantitative data obtained from exceedingly small sample sizes. Future work will likely involve the integration of this compound into single-cell mass spectrometry workflows to investigate the metabolic fate of memantine at a cellular level in neurodegenerative disease models.

Table 1: Potential Applications of this compound in Advanced Analytical Techniques
TechniqueRole of this compoundPotential Research Impact
Ultra-Trace Analysis (LC-MS/MS)Internal standard for accurate quantification of memantine and its metabolites at very low concentrations.Enhanced sensitivity for pharmacokinetic studies and therapeutic drug monitoring.
Single-Cell MetabolomicsInternal standard to ensure quantitative accuracy in the analysis of individual cells.Understanding cellular heterogeneity in drug metabolism and response in neurodegenerative diseases.

Exploration of this compound in Advanced Preclinical Imaging Modalities

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. cortechs.ainih.govmedlink.combutler.orgresearchgate.net The development of novel PET tracers is a key area of research for advancing the diagnosis and monitoring of neurodegenerative diseases like Alzheimer's. cortechs.ainih.govmedlink.combutler.org While this compound itself is not a PET tracer, its structure presents a potential starting point for the development of one.

The synthesis of a PET tracer often involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, into a molecule that targets a specific biological process. The deuteration in this compound can potentially be replaced with a radionuclide to create a novel PET tracer. Given that memantine targets NMDA receptors, a PET tracer derived from its metabolite could provide valuable insights into the distribution and density of these receptors in the brain, which are known to be altered in Alzheimer's disease. nih.govnih.govresearchgate.net

Future research in this area would involve the chemical modification of this compound to incorporate a positron-emitting isotope. This novel tracer would then need to be evaluated in preclinical models to assess its binding affinity, specificity, and pharmacokinetic properties. The successful development of such a tracer could provide a new tool for researchers to study the glutamatergic system in neurodegenerative diseases and to monitor the effects of therapeutic interventions.

Integration into Systems Pharmacology Models for Neurodegenerative Research and Pathway Mapping

Systems pharmacology utilizes computational models to understand the complex interactions between drugs, biological systems, and disease processes. These models rely on accurate and quantitative data to simulate and predict drug efficacy and safety. The use of stable isotope-labeled internal standards, such as this compound, is fundamental to generating the high-quality data required for building robust systems pharmacology models in neurodegenerative research.

By enabling precise quantification of memantine and its metabolites in various biological matrices, this compound can provide critical data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. This data can be integrated into larger systems pharmacology models to simulate the drug's distribution, metabolism, and interaction with its target receptors within the complex network of pathways implicated in neurodegenerative diseases.

Future research will likely see the increased use of quantitative data obtained with the aid of deuterated standards to develop and refine systems pharmacology models of Alzheimer's disease and other neurodegenerative conditions. These models can then be used to explore the impact of genetic variations on drug response, identify potential biomarkers, and predict the effects of combination therapies, ultimately leading to more personalized and effective treatment strategies.

Addressing Unexplored Research Gaps in Memantine Metabolite Pharmacology and Neurobiology

While the pharmacology of memantine is relatively well-studied, the biological activity and roles of its metabolites, including the non-deuterated N-Formyl Memantine, remain less understood. nih.govnih.govdrugbank.comfda.gov The availability of a stable, isotopically labeled version of a key metabolite provides a powerful tool to investigate these unexplored areas.

The primary metabolites of memantine include N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine, all of which are considered to have minimal NMDA receptor antagonist activity. nih.govdrugbank.comfda.gov However, their potential off-target effects or interactions with other biological pathways have not been extensively explored. This compound can be used in metabolic fate studies to accurately trace the biotransformation of memantine and to quantify the formation of its various metabolites in different tissues and cellular compartments.

Potential for High-Throughput Screening Platform Development Utilizing Deuterated Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify potential new therapeutic agents. nih.govnih.govduke.edu The development of robust and reliable HTS assays is crucial for the discovery of new drugs for neurodegenerative diseases. Deuterated analogs, such as this compound, can offer significant advantages in the development of certain HTS platforms.

In HTS assays that utilize mass spectrometry as a detection method, the use of deuterated internal standards is essential for accurate and reproducible quantification. The distinct mass of this compound allows it to be easily distinguished from its non-deuterated counterpart and other molecules in the screening library, thereby reducing the risk of interference and false positives. nih.gov

Future directions could involve the development of HTS assays that use this compound as an internal standard to screen for compounds that modulate the metabolism of memantine. Such screens could identify potential drug-drug interactions or compounds that could be used to optimize the pharmacokinetic profile of memantine. Furthermore, the principles learned from using this compound could be applied to the development of HTS platforms for other drugs targeting the central nervous system. enamine.net

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Memantine
N-Formyl Memantine
N-glucuronide conjugate
6-hydroxy-memantine
1-nitroso-deaminated memantine
Carbon-11
Fluorine-18

Q & A

Q. How can researchers align studies on this compound with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Answer :
  • Feasible : Prioritize assays with established protocols (e.g., receptor binding assays).
  • Novelty : Investigate understudied mechanisms, such as FPR1-mediated neuroinflammation.
  • Ethical : Adhere to institutional guidelines for deuterated compound use in vivo.
  • Relevance : Link findings to therapeutic gaps in neurodegenerative diseases .

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